

Chlorendic Imide Composites: A Comparative Guide to UL 94 Flammability Performance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chlorendic imide*

Cat. No.: *B1615802*

[Get Quote](#)

Researchers, scientists, and drug development professionals are increasingly utilizing advanced composite materials in laboratory equipment and manufacturing processes. Ensuring the fire safety of these materials is paramount. This guide provides an objective comparison of the UL 94 flammability performance of **chlorendic imide** composites against other common flame-retardant systems, supported by experimental data and detailed protocols.

Chlorendic imide, derived from chlorendic anhydride, serves as a reactive flame retardant that is chemically integrated into the polymer matrix of composites. This permanent modification imparts inherent fire resistance, preventing the leaching or migration of the flame retardant over time. Such composites, particularly those based on unsaturated polyester and epoxy resins, are engineered for applications demanding high performance in terms of fire safety, thermal stability, and chemical resistance.

Comparative Flammability Performance: UL 94

The UL 94 standard is a widely recognized method for assessing the flammability of plastic materials. The vertical (V) and horizontal (HB) burning tests classify materials based on their burning characteristics after exposure to a controlled flame. The classifications, from most to least flame-retardant in the vertical test, are V-0, V-1, and V-2.

Below is a summary of UL 94 flammability data for various composite systems.

Composite System	Resin Matrix	Flame Retardant	UL 94			
			Rating (at specified thickness)	After-Flame Time (s)	Dripping	Citation
Chlorendic Anhydride Based	Unsaturated Polyester	Chlorendic Anhydride	V-0	< 10	No	[1]
Alternative 1	Epoxy	Brominated Flame Retardant	V-0	< 10	No	[2]
Alternative 2	Epoxy	Phosphorus-based Flame Retardant	V-0	< 10	No	[3][4]
Alternative 3	Polypropylene	Magnesium Hydroxide (30 wt%)	V-2	Not specified	No	[5]
Unmodified Control	Unsaturated Polyester	None	HB	Not Applicable	Not Applicable	[1]

Note: The performance of flame-retardant composites can vary significantly based on the specific formulation, including the concentration of the flame retardant, the presence of synergists, and the type and content of reinforcement.

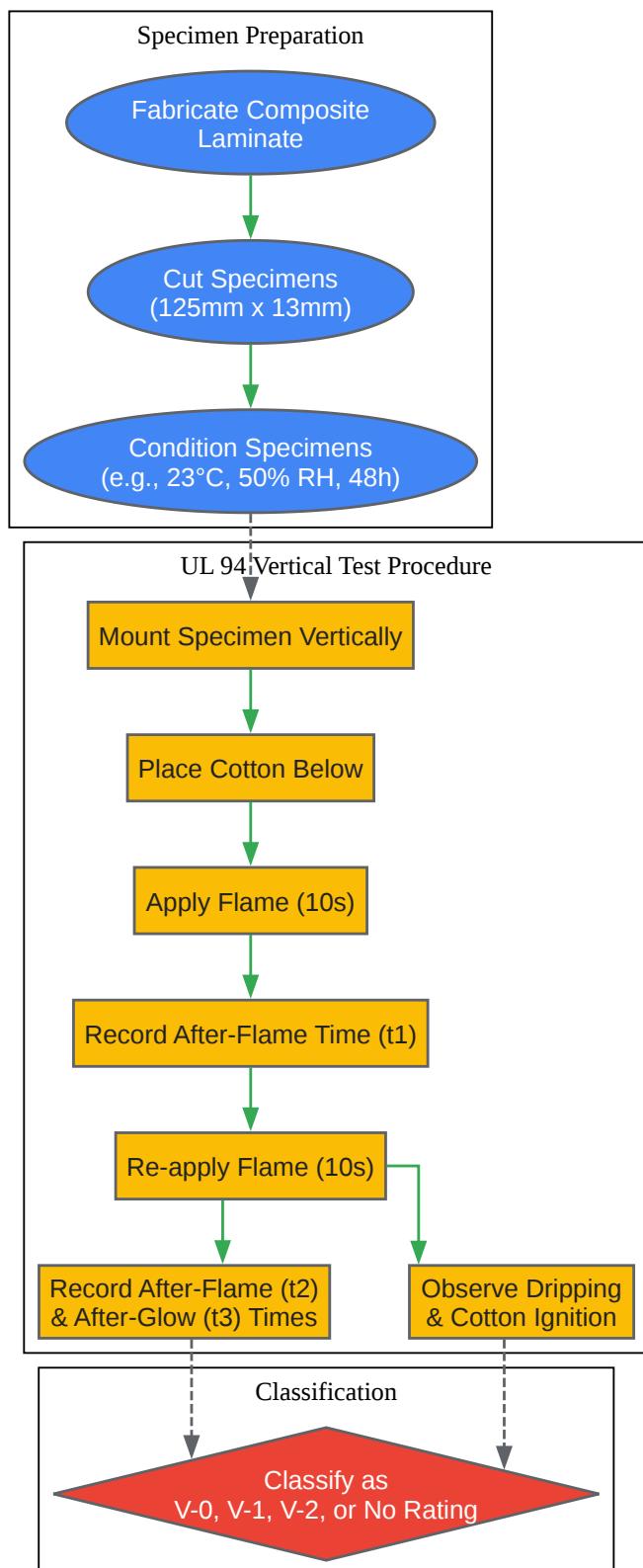
Experimental Protocols

A detailed understanding of the testing methodology is crucial for interpreting flammability data. The following outlines the typical experimental protocol for UL 94 vertical flammability testing of fiber-reinforced polymer composites.

Specimen Preparation

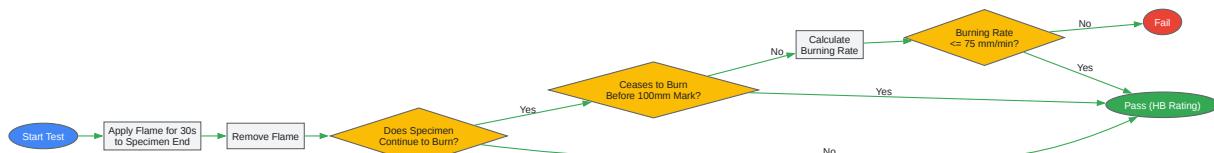
- **Fabrication:** Composite laminates are fabricated using techniques such as vacuum-assisted resin transfer molding (VARTM) or hand lay-up, followed by curing as per the resin manufacturer's specifications.
- **Cutting:** Test specimens are precisely cut from the cured laminate to the standard dimensions of 125 mm x 13 mm. The thickness of the specimen is typically between 3 mm and 13 mm.
- **Conditioning:** Prior to testing, specimens are conditioned in a controlled environment, for example, at 23°C and 50% relative humidity for a minimum of 48 hours, to ensure consistency in test results.

UL 94 Vertical Burn Test Procedure


The UL 94 vertical burn test is conducted in a draft-free chamber.

- **Mounting:** The specimen is clamped vertically from its top end, with the lower end positioned 10 mm above the top of a Bunsen burner. A layer of dry surgical cotton is placed 300 mm below the specimen to indicate if flaming drips occur.
- **Flame Application:** A calibrated 20 mm high blue flame is applied to the center of the lower edge of the specimen for 10 seconds and then removed.
- **First After-Flame Time (t1):** The duration for which the specimen continues to flame after the first removal of the ignition source is recorded.
- **Second Flame Application:** Immediately after the flaming ceases, the burner is placed back under the specimen for another 10 seconds.
- **Second After-Flame Time (t2) and After-Glow Time (t3):** After the second removal of the flame, the after-flame time and the after-glow time (the duration of glowing combustion) are recorded.
- **Dripping:** It is noted whether any dripping particles ignite the cotton below.
- **Classification Criteria:** The material is classified as V-0, V-1, or V-2 based on the after-flame times, after-glow time, and whether flaming drips ignite the cotton, as detailed in the UL 94

standard. For a V-0 rating, for instance, the after-flame time for each individual specimen must not exceed 10 seconds, the total after-flame time for any set of 5 specimens must not exceed 50 seconds, and there should be no flaming drips that ignite the cotton.


Signaling Pathways and Logical Relationships

The following diagram illustrates the workflow of the UL 94 vertical flammability test.

[Click to download full resolution via product page](#)

UL 94 Vertical Flammability Test Workflow

The logical flow for the horizontal burning (HB) test is also a key aspect of UL 94.

[Click to download full resolution via product page](#)

UL 94 Horizontal Burn (HB) Test Logic

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chlorendic Anhydride | Velsicol Chemical, LLC [velsicol.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Polymer Composites Filled with Metal Derivatives: A Review of Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chlorendic Imide Composites: A Comparative Guide to UL 94 Flammability Performance]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1615802#ul-94-flammability-testing-of-chlorendic-imide-composites>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com